molecular formula C14H21NO3 B15260850 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B15260850
M. Wt: 251.32 g/mol
InChI Key: FULMYXOVRPJDGU-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is a complex organic compound featuring a cyclohexyl ring substituted with dimethyl groups, an ethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the introduction of the cyclohexyl and ethyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring and cyclohexyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethylcyclohexyl)acetic acid: Shares the cyclohexyl and dimethyl groups but lacks the oxazole ring.

    4-Ethyl-1,3-oxazole-5-carboxylic acid: Contains the oxazole ring and carboxylic acid group but lacks the cyclohexyl and dimethyl groups.

Uniqueness

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to its combination of a cyclohexyl ring with dimethyl groups, an ethyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C14H21NO3/c1-4-10-11(13(16)17)18-12(15-10)9-5-7-14(2,3)8-6-9/h9H,4-8H2,1-3H3,(H,16,17)

InChI Key

FULMYXOVRPJDGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)C2CCC(CC2)(C)C)C(=O)O

Origin of Product

United States

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